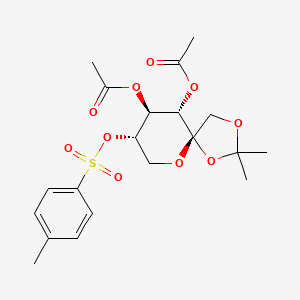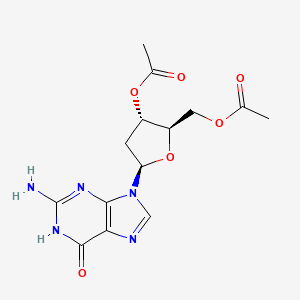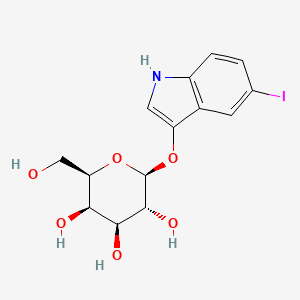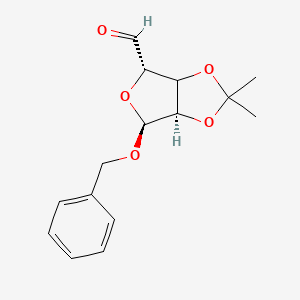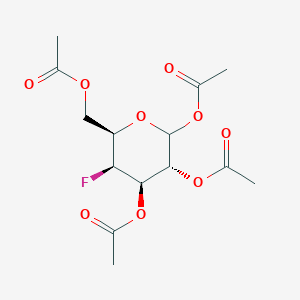
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose involves multi-step chemical processes, including acetylation, fluorination, and galactopyranoside formation. For instance, methyl 2,4-di-O-acetyl-3-deoxy-3-fluoro-beta-D-galactopyranoside is synthesized through sequential tritylation, acetylation, and detritylation processes (Kováč & Glaudemans, 1985). Another synthesis approach involves the condensation of methyl 2,3-di-O-benzyl-4-deoxy-4-fluoro-β-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, yielding β-linked products confirmed by C NMR spectroscopy (Kováč & Glaudemans, 1984).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside, reveals crystals are triclinic with space group P1. The sugars in these molecules adopt chair conformations, highlighting the influence of fluorination on molecular geometry (Srikrishnan & An, 1988).
Chemical Reactions and Properties
Chemical reactions involving 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose derivatives often include glycosylation processes to extend oligosaccharide chains, demonstrating the compound's reactivity and utility in synthesizing more complex sugar structures. These reactions are typically carried out using glycosyl donors and promoters like mercuric cyanide or silver triflate to achieve the desired stereochemistry (Kováč & Glaudemans, 1985).
Physical Properties Analysis
The physical properties of similar compounds, such as crystal structure and density, are crucial for understanding the material's behavior under different conditions. For example, the crystal structure and chair conformation of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside provide insights into the compound's stability and potential interactions (Srikrishnan & An, 1988).
Applications De Recherche Scientifique
Role in Synthesis of Phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside : A key intermediate in the synthesis of phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside, which is used to study the inhibitory activities of α-2-L-fucosyl transferase (Srikrishnan & An, 1988).
Preparation of Anomers Based on Anomerization and Kinetic Acetylation : Research on the preparation of α and β anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose, which is closely related to 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose, demonstrated an interesting anomerization phenomenon and its impact on the configuration of resulting acetates (Liu et al., 2005).
Synthesis and Characterization for Drug Substance Impurity Standards : Used in the synthesis and NMR characterization of epimeric 4-deoxy-4-fluoro carbohydrates, which are important in confirming the stereoselectivity of key fluorination steps in drug synthesis (Subotkowski et al., 2011).
Synthesis of Methyl Glycosides in Oligosaccharides : The compound is instrumental in the synthesis of methyl glycosides of various linked D-galacto-oligosaccharides, which are significant in studying carbohydrate chemistry and potential therapeutic applications (Kováč & Glaudemans, 1985).
NMR Spectroscopy for Oligosaccharide Analysis : Used in studying the 13C NMR spectra of methyl deoxyfluoro-β-D-galactopyranosides and their derivatives, providing insights into the interpretation of NMR spectra of related substances, essential in biochemical research (Ková & Glaudemans, 1983).
Development of Fluorinated Analogs of Biochemical Compounds : Involved in the synthesis of specifically fluorinated methyl β-glycosides, demonstrating the importance of fluorine substitution in biochemical research (Kováč & Glaudemans, 1984).
Mécanisme D'action
Target of Action
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose is a complex carbohydrate moleculeSimilar compounds, such as 1,3,4,6-tetra-o-acetyl-2-amino-2-deoxy-b-d-glucopyranose , are known to interact with cellular-membrane glycoconjugates .
Mode of Action
It’s known that similar compounds can act as metabolic inhibitors of cellular-membrane glycoconjugates . This suggests that 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose may interact with its targets and induce changes in cellular metabolism.
Biochemical Pathways
It’s known that similar compounds can be used in the synthesis of α- and β-linked acetamido pyranosides , which have anti-inflammatory properties as inhibitors of TLR4 .
Pharmacokinetics
The acetyl and fluorine groups in the compound may contribute to its stability and reactivity, potentially influencing its bioavailability .
Result of Action
Similar compounds have shown potential as starting materials for the synthesis of fluorinated carbohydrates and glycoconjugates .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-4,5,6-triacetyloxy-3-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(15)12(21-7(2)17)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJKBANJUBLLX-RRYROLNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
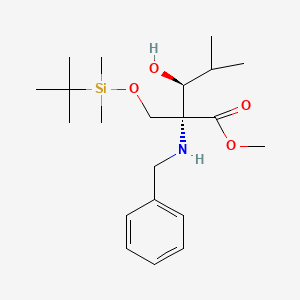



![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

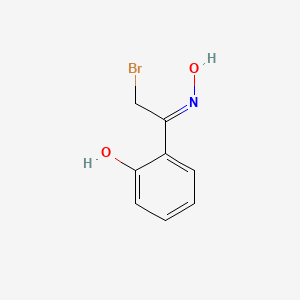
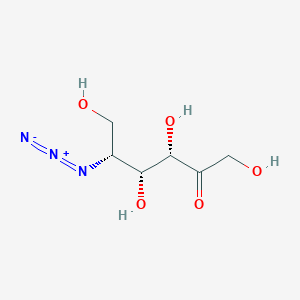
![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
